molecular formula C5H5N3O4 B1301239 (4-nitro-1H-imidazol-1-yl)acetic acid CAS No. 59566-52-8

(4-nitro-1H-imidazol-1-yl)acetic acid

Cat. No.: B1301239
CAS No.: 59566-52-8
M. Wt: 171.11 g/mol
InChI Key: QVWUPTMRLPPKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-nitro-1H-imidazol-1-yl)acetic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of a nitro group at the fourth position and an acetic acid moiety attached to the imidazole ring makes this compound unique. It has a molecular formula of C5H5N3O4 and a molecular weight of 171.11 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-nitro-1H-imidazol-1-yl)acetic acid typically involves the nitration of imidazole derivatives followed by the introduction of the acetic acid group. One common method involves the reaction of 4-nitroimidazole with chloroacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (4-nitro-1H-imidazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-nitro-1H-imidazol-1-yl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

  • (4-nitro-1H-imidazol-1-yl)benzoic acid
  • 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-nitroimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c9-5(10)2-7-1-4(6-3-7)8(11)12/h1,3H,2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWUPTMRLPPKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361575
Record name (4-Nitro-1H-imidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59566-52-8
Record name (4-Nitro-1H-imidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-nitro-1H-imidazol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(4-nitro-1H-imidazol-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(4-nitro-1H-imidazol-1-yl)acetic acid
Reactant of Route 4
(4-nitro-1H-imidazol-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(4-nitro-1H-imidazol-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(4-nitro-1H-imidazol-1-yl)acetic acid
Customer
Q & A

Q1: What is the significance of (4-nitro-1H-imidazol-1-yl)acetic acid in the development of new anti-tuberculosis drugs?

A: this compound serves as a key structural component in the synthesis of novel compounds being investigated for anti-tuberculosis activity []. This molecule contains the 4-nitroimidazole moiety, a recognized pharmacophore in several existing anti-infective agents. By incorporating this group into new hybrid molecules alongside other heterocycles like imidazole or thiadiazole, researchers aim to create compounds with enhanced efficacy against tuberculosis []. This approach aligns with the "double-drug" strategy, seeking to target multiple pathways in the bacteria simultaneously, potentially combating drug resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.